molecular formula C10H12BrNO B3034183 5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one CAS No. 1427719-37-6

5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Cat. No. B3034183
CAS RN: 1427719-37-6
M. Wt: 242.11
InChI Key: CHPKJIGDFJZLDB-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one is a compound that belongs to the class of organic compounds known as halopyridines. These are compounds containing a pyridine ring which bears a halogen atom. The specific structure of this compound includes a bromine atom at the 5-position of the pyridine ring and a cyclobutylmethyl substituent at the 1-position.

Synthesis Analysis

The synthesis of related heterocycles has been explored in various studies. For instance, a synthesis route for 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which could potentially be adapted for the synthesis of 5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one . Additionally, the synthesis of 5-bromo-2-pyrone has been reported, which undergoes Diels-Alder cycloadditions, a method that might be applicable to the synthesis of related bromopyridine compounds .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT). For example, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was elucidated using FT-IR, NMR spectroscopies, and DFT calculations . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by spectroscopic methods and X-ray diffraction studies . These methods could be applied to determine the molecular structure of 5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Chemical Reactions Analysis

The reactivity of bromopyridine compounds has been the subject of various studies. For instance, 5-bromo-1-phenylpyridone underwent an unusual rearrangement during a methyl cross-coupling reaction, which could provide insights into the reactivity of similar bromopyridine compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps including nitration, chlorination, and N-alkylation, which are common reactions in the chemistry of bromopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from related compounds. For example, the non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods . The antimicrobial activities of bromopyridine derivatives have also been tested, indicating potential biological relevance . These studies provide a foundation for understanding the properties of 5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

5-bromo-1-(cyclobutylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-4-5-10(13)12(7-9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPKJIGDFJZLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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